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Triphenylborane (B(C₆H₅)₃), a seemingly simple triarylborane, possesses a nuanced Lewis

acidity that has been the subject of extensive research, underpinning its utility in a wide array of

chemical transformations, from catalysis to materials science. This technical guide delves into

the core mechanism of triphenylborane's Lewis acidity, presenting key quantitative data,

detailed experimental and computational protocols for its characterization, and visual

representations of its role in important chemical reactions.

The Core Mechanism: An Interplay of Electronic and
Steric Effects
The Lewis acidity of triphenylborane originates from the electron-deficient nature of the

central boron atom. Boron, with its three valence electrons, forms three single covalent bonds

with the phenyl groups. This results in an sp² hybridized, trigonal planar geometry around the

boron center, leaving a vacant p-orbital perpendicular to the molecular plane.[1][2] This empty

p-orbital is the primary site of Lewis acidity, readily accepting a pair of electrons from a Lewis

base.

However, the electronic and steric landscape of triphenylborane is more complex than this

simple picture suggests. The three phenyl groups play a crucial, dual role:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1294497?utm_src=pdf-interest
https://www.benchchem.com/product/b1294497?utm_src=pdf-body
https://www.benchchem.com/product/b1294497?utm_src=pdf-body
https://www.benchchem.com/product/b1294497?utm_src=pdf-body
https://en.wikipedia.org/wiki/Gutmann%E2%80%93Beckett_method
https://en.wikipedia.org/wiki/Triphenylborane
https://www.benchchem.com/product/b1294497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electronic Effects: The phenyl rings are conjugated with the vacant p-orbital of the boron

atom. This allows for π-donation from the phenyl rings to the boron center, a phenomenon

known as resonance stabilization.[2] This delocalization of electron density partially alleviates

the electron deficiency of the boron atom, thereby moderating its Lewis acidity compared to

boranes with non-aromatic or electron-withdrawing substituents. For instance, the highly

fluorinated analogue, tris(pentafluorophenyl)borane (B(C₆F₅)₃), is a much stronger Lewis

acid due to the strong electron-withdrawing effect of the fluorine atoms, which enhances the

electron deficiency of the boron center.[2]

Steric Effects: The three phenyl groups are not coplanar with the BC₃ core but are twisted at

an angle of approximately 30 degrees.[2] This propeller-like arrangement creates significant

steric hindrance around the boron atom, influencing its ability to form adducts with Lewis

bases. This steric crowding is a key factor in the phenomenon of "frustrated Lewis pairs"

(FLPs), where the borane and a bulky Lewis base are sterically prevented from forming a

classical adduct, leading to unique reactivity.[3]

Quantifying Lewis Acidity: A Multi-faceted Approach
The Lewis acidity of boranes can be quantified using a combination of experimental and

computational methods. Each method provides a different perspective on the acceptor strength

of the boron center.

Experimental Quantification
The Gutmann-Beckett Method: This widely used experimental technique provides a measure of

the "acceptor number" (AN) of a Lewis acid.[1][4] It utilizes triethylphosphine oxide (Et₃PO) as a

³¹P NMR probe. The interaction of the Lewis acidic boron with the basic oxygen atom of Et₃PO

leads to a downfield shift in the ³¹P NMR signal. The magnitude of this shift (Δδ) is directly

proportional to the Lewis acidity. The AN is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)[5]

where δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO-borane adduct and 41.0 ppm is the

chemical shift of free Et₃PO in hexane.[1]

Computational Quantification
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Fluoride Ion Affinity (FIA): FIA is a theoretical measure of the gas-phase Lewis acidity. It is

defined as the negative of the enthalpy change (–ΔH) for the reaction of a Lewis acid with a

fluoride ion (F⁻).[6] A higher FIA value corresponds to a stronger Lewis acid.

Hydride Ion Affinity (HIA): Similar to FIA, HIA is the negative of the enthalpy change for the

reaction of a Lewis acid with a hydride ion (H⁻). It provides another computational metric for

assessing Lewis acidity.[7]

Comparative Lewis Acidity Data
The following table summarizes the Lewis acidity of triphenylborane in comparison with other

relevant boranes using the aforementioned metrics.

Borane
Acceptor Number
(AN)

Fluoride Ion
Affinity (FIA)
(kJ/mol)

Hydride Ion Affinity
(HIA) (kJ/mol)

B(C₆H₅)₃

(Triphenylborane)

Value not consistently

reported, weaker than

B(C₆F₅)₃

~351-376 ~339-360

B(C₆F₅)₃ 82[1] 441 - 452[6][7] 411 - 414[7]

BF₃ 89[1] 342 - 350[6] -

BCl₃ 96.6[8] - -

BBr₃ 106.3[8] - -

BI₃ 115[1] - -

Note: FIA and HIA values can vary depending on the computational method used.

Experimental and Computational Protocols
Synthesis of Triphenylborane
Triphenylborane is typically synthesized via the reaction of a boron trihalide with a phenylating

agent, such as a Grignard reagent.[2]
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Protocol for Synthesis from Boron Trifluoride Etherate and Phenylmagnesium Bromide:[9]

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom

flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a

solution of phenylmagnesium bromide from magnesium turnings (0.45 g atom) and

bromobenzene (0.48 mol) in anhydrous diethyl ether (175 mL).

Reaction with Boron Trifluoride Etherate: To the freshly prepared Grignard reagent, add a

solution of boron trifluoride diethyl etherate (0.025 mol) in anhydrous diethyl ether dropwise

at 0 °C with constant stirring under an inert atmosphere (e.g., argon or nitrogen).

Reaction Monitoring and Work-up: The reaction progress can be monitored by NMR

spectroscopy. Upon completion, the reaction mixture is typically worked up by quenching

with a saturated aqueous solution of ammonium chloride. The organic layer is separated,

dried over anhydrous magnesium sulfate, and the solvent is removed under reduced

pressure.

Purification: The crude triphenylborane can be purified by recrystallization from a suitable

solvent (e.g., hexane) or by vacuum sublimation.

Gutmann-Beckett Method for Determining Acceptor
Number
Materials:

Lewis acid (e.g., triphenylborane)

Triethylphosphine oxide (Et₃PO)

Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CD₂Cl₂)

NMR tubes and spectrometer

Procedure:[10]

Prepare a standard solution: Dissolve a known amount of Et₃PO in the chosen deuterated

solvent in an NMR tube under an inert atmosphere.
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Acquire ³¹P NMR of the standard: Obtain the ³¹P NMR spectrum of the Et₃PO solution.

Record the chemical shift (δ_ref).

Prepare the sample solution: In a separate NMR tube, dissolve an equimolar amount of the

Lewis acid and Et₃PO in the same deuterated solvent under an inert atmosphere.

Acquire ³¹P NMR of the sample: Obtain the ³¹P NMR spectrum of the mixture. Record the

new chemical shift (δ_sample) corresponding to the borane-Et₃PO adduct.

Calculate the Acceptor Number: Calculate the change in chemical shift (Δδ = δ_sample -

δ_ref) and use the formula AN = 2.21 × (Δδ) to determine the Acceptor Number.

Computational Protocol for Fluoride Ion Affinity (FIA)
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is

required.

General Workflow:

Geometry Optimization: Optimize the geometries of the Lewis acid (e.g., triphenylborane)

and its fluoride adduct ([B(C₆H₅)₃F]⁻) using a suitable level of theory, such as Density

Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g.,

6-311+G(d,p)).

Frequency Calculation: Perform frequency calculations on the optimized structures to

confirm that they are true minima on the potential energy surface (i.e., no imaginary

frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal

corrections.

Single-Point Energy Calculation: To obtain more accurate electronic energies, perform

single-point energy calculations on the optimized geometries using a higher level of theory or

a larger basis set (e.g., coupled-cluster theory like CCSD(T) or a larger basis set like aug-cc-

pVTZ).

FIA Calculation: The FIA is calculated as the negative of the enthalpy change (ΔH) for the

reaction: LA + F⁻ → [LA-F]⁻. The enthalpy of each species can be calculated from the

electronic energy and the thermal corrections obtained from the frequency calculations.
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ΔH = H([LA-F]⁻) - H(LA) - H(F⁻)

FIA = -ΔH

Visualizing the Reactivity of Triphenylborane
The Lewis acidity of triphenylborane is central to its catalytic activity. The following diagrams,

generated using the DOT language, illustrate its role in two important reaction mechanisms.

Frustrated Lewis Pair (FLP) Mediated Hydrogen
Activation
Triphenylborane, in combination with a sterically hindered Lewis base such as a bulky

phosphine, can form a frustrated Lewis pair. This FLP is capable of heterolytically cleaving

dihydrogen (H₂), a critical step in metal-free hydrogenation reactions.[11][12]

B(C₆H₅)₃
(Lewis Acid)

Frustrated Lewis Pair
[B(C₆H₅)₃ --- PR₃]

Steric Clash

Bulky Phosphine
(Lewis Base)

H₂

Transition State

+ H₂

[R₃PH]⁺[HB(C₆H₅)₃]⁻
(Phosphonium Borohydride)

Heterolytic
Cleavage

Click to download full resolution via product page

Caption: FLP-mediated activation of dihydrogen.

Triphenylborane-Catalyzed Hydrosilylation of a Ketone
Triphenylborane can act as a catalyst for the hydrosilylation of carbonyl compounds, a

reaction that reduces ketones and aldehydes to alcohols. The Lewis acidic boron atom

activates the carbonyl group, making it more susceptible to nucleophilic attack by the hydride

from the silane.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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